![molecular formula C20H20N4O2 B2918859 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea CAS No. 2319636-26-3](/img/structure/B2918859.png)

1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

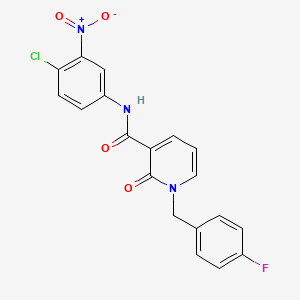

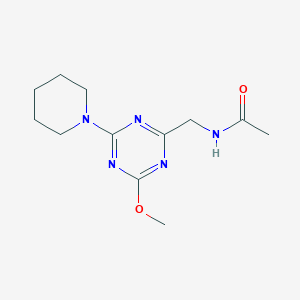

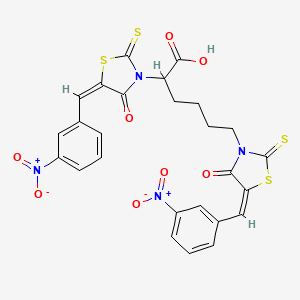

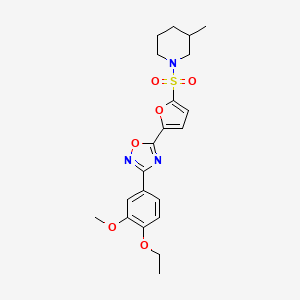

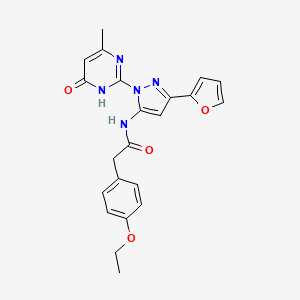

The compound is a urea derivative with a 2,4’-bipyridinylmethyl group and a 4-methoxybenzyl group. Urea derivatives are known for their wide range of biological activities and are used in various fields of medicinal and organic chemistry . The 2,4’-bipyridinylmethyl group might contribute to the compound’s ability to form complexes with metal ions, while the 4-methoxybenzyl group could potentially enhance the compound’s lipophilicity, which might affect its biological activity .

Molecular Structure Analysis

The compound likely has a planar structure due to the presence of the bipyridine and urea moieties. The methoxy group on the benzyl moiety might introduce some steric hindrance .Chemical Reactions Analysis

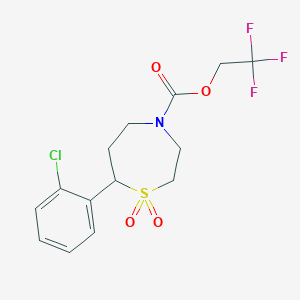

Urea derivatives can undergo a variety of reactions, including hydrolysis, condensation, and substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the bipyridine moiety might make the compound capable of forming complexes with metal ions .Scientific Research Applications

Synthesis and Analytical Applications

The chemical compound 1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea, while not directly mentioned in available literature, relates closely to compounds with similar functional groups that have been synthesized and studied for their potential applications in various scientific research areas. For example, the synthesis of deuterium-labeled analogs of structurally similar compounds has been explored for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis, aiding in drug absorption, distribution, and other pharmacokinetic studies (Liang et al., 2020). These processes are critical for understanding the behavior of potential therapeutic agents within biological systems.

Metal-Organic Frameworks and Self-Assembly

Another area of interest includes the development of metal-organic frameworks (MOFs) and self-assembling structures. Research involving N,N'-bis(4-aminobenzyl)urea derivatives has led to the formation of tetrahedral cages around sulfate anions, demonstrating the potential of urea derivatives in constructing complex, functional nanostructures (Yi et al., 2012). These findings suggest applications in catalysis, gas storage, and separation technologies.

Natural Product Derivatives

Urea derivatives have also been isolated from natural sources, such as Pentadiplandra brazzeana roots, where they contribute to the plant's chemical defense and may have pharmacological relevance. The discovery of new compounds, including N-Benzyl-N'-(4-methoxybenzyl)urea, highlights the importance of natural product chemistry in identifying compounds with potential therapeutic or biological activities (Tsopmo et al., 1999).

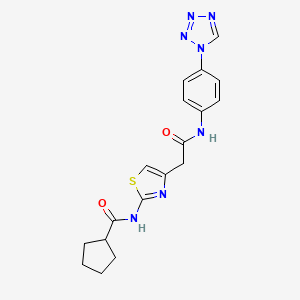

Chemical Stability and Drug Design

In drug design, the chemical stability and molecular interactions of urea derivatives are of particular interest. Studies on N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, a glycogen synthase kinase 3β (GSK-3β) inhibitor, provide insights into the compound's crystal structure and hydrogen bonding, which are crucial for optimizing drug-receptor interactions (Lough et al., 2010). Understanding these properties can lead to the development of more effective and targeted therapeutic agents.

Cocondensation and Polymer Chemistry

The cocondensation reactions of urea with methylolphenols under acidic conditions, leading to various urea derivatives, indicate the versatility of urea in polymer chemistry. These reactions pave the way for synthesizing novel polymers with potential applications in materials science, coatings, and adhesives (Tomita & Hse, 1992).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-3-[(2-pyridin-4-ylpyridin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-26-18-4-2-15(3-5-18)13-23-20(25)24-14-16-6-11-22-19(12-16)17-7-9-21-10-8-17/h2-12H,13-14H2,1H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJNTDJLLPWJDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate](/img/structure/B2918777.png)

![N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918784.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2918788.png)

![2-Cyclopropyl-5-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2918799.png)